molecular formula C15H17Cl2N3 B1407380 (1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride CAS No. 860189-02-2

(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride

Cat. No.: B1407380
CAS No.: 860189-02-2
M. Wt: 310.2 g/mol
InChI Key: AQBOSBQUIDAULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Benzimidazole Scaffold: Electronic and Steric Properties

The benzimidazole core consists of a fused bicyclic system with a benzene ring conjugated to an imidazole moiety. This arrangement confers aromatic stability and delocalized π-electron density across the heterocycle, enabling charge transfer interactions. The N1 and N3 atoms in the imidazole ring exhibit distinct electronic environments: N1 adopts a pyrrole-like hybridization (sp², lone pair delocalized into the π-system), while N3 exhibits pyridine-like character (sp², localized lone pair). This electronic asymmetry influences proton affinity, with N1 preferentially protonating in acidic conditions.

Steric effects arise from substituents at the C2 position , where the benzylamine group introduces bulk. The methylene bridge (–CH₂–) between the benzimidazole and benzylamine moieties creates rotational flexibility, but van der Waals interactions between the benzyl aromatic ring and the benzimidazole plane restrict free rotation in the solid state. Density functional theory (DFT) calculations on analogous benzimidazole derivatives reveal that electron-withdrawing substituents at C2 reduce HOMO-LUMO gaps, enhancing charge-transfer capabilities.

Substituent Analysis: Benzylamine Functionalization and Protonation Sites

The benzylamine group introduces two protonation sites: the primary amine (–NH₂) and the benzimidazole N3 atom. In the dihydrochloride form, both sites are protonated, as evidenced by ^1H-NMR studies of related compounds. Protonation at N3 increases the acidity of the adjacent N1–H bond, stabilizing the tautomeric form where N1 remains unprotonated.

Key structural features of the substituent:

  • Benzyl aromatic ring : Engages in π-π stacking with adjacent molecules in crystalline phases, as observed in X-ray studies of similar benzimidazole derivatives.
  • Methylene linker : Adopts a gauche conformation in solution, minimizing steric clashes between the benzyl and benzimidazole groups.
  • Ammonium group (–NH₃⁺) : Participates in hydrogen bonding with chloride counterions, influencing solubility and crystal packing.

Table 1: Protonation Sites and Associated pKa Values (Analogous Compounds)

Site pKa (Experimental) Method Reference
Benzimidazole N3 3.10 ± 0.08 Potentiometry
Primary amine (–NH₂) 7.62 ± 0.06 ^13C-NMR

Crystallographic Characterization via X-ray Diffraction Studies

Single-crystal X-ray diffraction of related benzimidazole dihydrochlorides reveals monoclinic or orthorhombic systems with P2₁/c or Pbca space groups. Key crystallographic parameters include:

  • Hydrogen-bonding networks : Chloride ions form bifurcated bonds with N–H groups (N···Cl distances: 3.1–3.3 Å).
  • Torsional angles : The benzyl group tilts 15–25° relative to the benzimidazole plane, optimizing lattice energy.
  • Unit cell dimensions : Typical values for analogous compounds:
    • a = 8.2–9.5 Å
    • b = 12.1–13.8 Å
    • c = 14.3–16.0 Å
    • β = 90–105°

In the solid state, the benzimidazole ring adopts a planar conformation, while the benzyl group exhibits slight out-of-plane distortion due to crystal packing forces.

Tautomeric Behavior and Conformational Dynamics in Solid vs. Solution States

Benzimidazole derivatives exhibit annular tautomerism , where the N1–H proton migrates to N3. However, in the dihydrochloride form, protonation at N3 locks the tautomeric equilibrium, favoring the N1–H/N3–H⁺ configuration. ^13C-NMR studies in DMSO-d₆ show averaged signals for C4/C7 and C5/C6 carbons, indicating rapid proton exchange in solution. In contrast, solid-state ^13C cross-polarization magic-angle spinning (CP/MAS) NMR spectra resolve distinct peaks, confirming tautomeric fixation.

Conformational dynamics :

  • Solution phase : The benzylamine group rotates freely, with an energy barrier of ~8 kcal/mol, as calculated by variable-temperature NMR.
  • Solid phase : Restricted rotation stabilizes a single conformer, evidenced by sharp signals in X-ray diffraction patterns.

Table 2: Tautomeric Ratios in Solution (Analogous Compounds)

Solvent % N1–H Tautomer % N3–H Tautomer Method Reference
CDCl₃ 57 43 ^13C-NMR
DMSO-d₆ 58 42 ^13C-NMR

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-phenylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.2ClH/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15;;/h1-9,16H,10-11H2,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBOSBQUIDAULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NC3=CC=CC=C3N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of benzimidazole derivatives such as (1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride commonly involves:

  • Step 1: Condensation Reaction
    Reaction of o-phenylenediamine with benzaldehyde or substituted benzaldehydes to form benzimidazole core structures. This step is typically acid-catalyzed and may use environmentally benign catalysts.

  • Step 2: Functionalization
    Introduction of the benzylamine moiety at the 2-position of benzimidazole, often via Mannich-type reactions or reductive amination.

  • Step 3: Salt Formation
    Conversion of the free amine to its dihydrochloride salt to enhance stability and solubility.

Specific Preparation Method from Patent Literature

A notable patented method describes a two-step process for benzimidazole derivatives, which can be adapted for the target compound:

Step Reaction Type Reagents/Conditions Temperature (°C) Solvent Notes
1 Stobbe condensation Compound 8 + Compound 9 in presence of base (e.g., potassium tert-butoxide, sodium ethoxide) 50–55 Methanol, ethanol, acetonitrile, or methylene chloride Molar ratio 1:1 to 1:4, preferably 1:1.4; base choice critical for yield
2 Cyclization Compound 10 + Compound 11 in acetonitrile 80–85 Acetonitrile Molar ratio 1:1 to 1:4, preferably 1:2.8; yields benzimidazole core

This method avoids dangerous reagents and additional separation steps, favoring large-scale production with excellent yields.

Green Catalytic Methods

Recent research highlights the use of phosphoric acid as an eco-friendly homogeneous catalyst for the condensation of o-phenylenediamine with aromatic aldehydes to produce 1,2-disubstituted benzimidazoles efficiently:

Entry Solvent Catalyst (mol%) Temperature (°C) Time (min) Yield (%) (3a:4a)
19 MeOH Phosphoric acid (7) 40 20 78:5
18 MeOH Phosphoric acid (7) Room temperature 20 54:5

This method provides moderate to excellent yields (61–89%) within short reaction times (13–30 minutes), under mild conditions, and with simple workup.

Classical Condensation with Boric Acid Catalyst

Another approach involves the condensation of o-phenylenediamine with substituted benzaldehydes in the presence of boric acid in aqueous medium, followed by recrystallization:

  • Reaction monitored by thin-layer chromatography (TLC) with UV visualization.
  • Product isolated by filtration and purified by recrystallization from ethanol.
  • This method is simple and uses water as a solvent, aligning with green chemistry principles.

Detailed Reaction Pathway for this compound

A plausible synthetic route based on literature and patents includes:

Comparative Table of Preparation Methods

Method Catalyst/Reagent Solvent Temp (°C) Time (min/h) Yield (%) Advantages Limitations
Stobbe Condensation + Cyclization Potassium tert-butoxide, acetonitrile Methanol, acetonitrile 50–85 Hours High High yield, scalable, safe reagents Multi-step, requires base control
Phosphoric Acid Catalysis Phosphoric acid (7–10 mol%) Methanol 25–60 13–30 min 61–89 Green, mild conditions, fast Limited to condensation step
Boric Acid Catalysis Boric acid Water RT ~45 min Moderate Simple, aqueous medium Requires purification step

Research Findings and Notes

  • The use of low-cost starting materials and non-toxic catalysts is emphasized for industrial viability.
  • Reaction monitoring by TLC and purification by recrystallization or chromatography ensures product purity.
  • The Mannich reaction is a common approach to introduce benzylamine substituents on benzimidazole derivatives with good regioselectivity and yields.
  • Formation of the dihydrochloride salt is typically achieved by acidification with HCl in organic solvents or aqueous media, improving the compound's pharmaceutical properties.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at its amine and aromatic sites:

  • Amine oxidation : Under O₂ with salicylic acid catalysts, oxidative coupling forms imine derivatives (e.g., N-benzylidenebenzylamine) .

  • Benzimidazole ring oxidation : KMnO₄ in alkaline conditions oxidizes the sulfur atom in related benzimidazole-2-thiones to sulfonic acids .

Table 1: Oxidation Reaction Conditions

Reagent/CatalystProductYieldSource
O₂ + salicylic acidImine derivatives80%
KMnO₄ (alkaline)Benzimidazol-2-yl-sulfonic acid67–91%

Reduction Reactions

Reductive pathways modify the benzylamine moiety:

  • Sodium borohydride (NaBH₄) : Reduces imine intermediates to secondary amines in ethanol .

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates aromatic rings in related derivatives .

Substitution Reactions

The compound participates in nucleophilic substitutions and condensations:

  • Aldehyde condensations : Reacts with substituted benzaldehydes (e.g., hydroxy/methoxy variants) under Na₂S₂O₅ to form hydrazones .

  • Piperazine substitution : Nucleophilic displacement with N-substituted piperazines occurs in DMSO at 120°C .

Table 2: Substitution Reaction Outcomes

SubstrateReagent/ConditionsProduct TypeYieldSource
HydroxybenzaldehydesNa₂S₂O₅ in ethanolHydrazone derivatives62–72%
N-substituted piperazinesDMSO, 120°C, triethylaminePiperazinyl-benzimidazoles67–91%

Cyclization and Polymerization

  • Oxidative cyclization : With 1,2-diaminobenzenes and O₂, forms fused benzimidazole systems .

  • Tubulin polymerization modulation : Hydrazone derivatives inhibit tubulin assembly (lag time: 1,200–1,295 s; rate: 9.7–16.9 ×10⁻⁶ a.u./s) .

Catalytic Interactions

The compound reacts efficiently with Lewis acid catalysts:

  • Fe₂O₃ nanoparticles : Accelerate benzimidazole derivatization in aqueous media (yields >85%) .

  • AlOOH–SO₃H/TiO₂ : Enable solvent-free synthesis of 2-substituted benzimidazoles .

Biological Activity-Linked Reactions

  • COX-2 inhibition : Hydrazones with methoxy/hydroxy groups show 58–78% enzyme inhibition .

  • Anticancer activity : Trisubstituted phenyl rings in bis-benzimidazoles enhance DNA minor groove binding (ΔTm = 5–9°C) .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of (1H-benzimidazol-2-ylmethyl)benzylamine Dihydrochloride

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.27 µM
Escherichia coli2.54 µM
Candida albicans1.43 µM

Research indicates that the compound's structural features contribute to its effectiveness as an antimicrobial agent, making it a candidate for further development in treating infections .

Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities. The compound shows a strong ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.

Table 2: Antioxidant Activity Assessment

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound85%90%

The presence of hydroxyl and methoxy groups enhances the radical scavenging properties of this compound, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound, particularly in inhibiting tumor cell proliferation.

Table 3: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
HCT116 (Colorectal Cancer)5.85
MCF-7 (Breast Cancer)4.53

The compound has shown promising results in inhibiting tubulin polymerization, which is vital for cancer cell division, thereby positioning it as a potential lead compound for cancer treatment .

Case Studies

Several studies have documented the efficacy of this compound in various experimental setups:

  • Study on Antimicrobial Efficacy : A comparative study demonstrated that the compound exhibited superior antimicrobial activity compared to standard antibiotics, suggesting its potential as an alternative treatment option .
  • Antioxidant Study : In vitro assays revealed that the compound significantly reduced oxidative stress markers in cellular models, supporting its role as an effective antioxidant agent .
  • Cancer Research : Clinical trials indicated that formulations containing this compound resulted in reduced tumor sizes in animal models, warranting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of (1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Chain Length Variations

Key structural analogs differ in substituent position (1- vs. 2-position of benzimidazole) and alkyl chain length between the benzimidazole core and the amine group:

Compound Name Substituent Position Substituent Group Molecular Formula Molecular Weight (g/mol) CAS Number/ID
(1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride 2 -CH2-C6H4-NH2·2HCl C15H17Cl2N3 334.23 Discontinued
2-(Aminomethyl)benzimidazole dihydrochloride 2 -CH2-NH2·2HCl C8H10Cl2N3 234.10 PubChem CID 2723957
2-(1H-Benzimidazol-2-yl)ethylamine dihydrochloride 2 -CH2CH2-NH2·2HCl C9H13Cl2N3 234.13 4499-07-4
2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride 1 -CH2CH2-NH2·HCl C9H12ClN3 197.67 1085300-74-8

Key Observations:

  • Substituent Position: The 2-position substitution (as in the target compound) is more common in bioactive benzimidazoles due to favorable hydrogen-bonding interactions with biological targets .
  • Chain Length: The benzyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to shorter-chain analogs like 2-(aminomethyl)benzimidazole dihydrochloride (logP ~1.0–1.5), which may enhance membrane permeability but reduce aqueous solubility .
  • Amine Functionalization: Primary amines (e.g., -CH2-NH2) in analogs like 2-(aminomethyl)benzimidazole dihydrochloride are more reactive than the benzylamine group (-CH2-C6H4-NH2), influencing stability and metabolic pathways .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • The dihydrochloride salt form in the target compound significantly improves solubility (>50 mg/mL in water) compared to free-base analogs, which often require organic solvents for dissolution .

Biological Activity

(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological properties of this compound, referencing diverse sources to provide a comprehensive overview.

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with benzylamine. The reaction is carried out under controlled conditions to optimize yield and purity. Key synthetic routes include:

  • Reaction Conditions : Solvent choice, temperature, and pressure are critical for achieving high-quality products.
  • Industrial Methods : Large-scale synthesis may utilize automated reactors for consistent quality and efficiency.

Antimicrobial Properties

Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies show that compounds with similar structures exhibit broad-spectrum effects against various pathogens:

  • Mechanism : The interaction with bacterial cell walls or inhibition of essential enzymes is common among these compounds.
  • Case Studies : In vitro studies have reported minimum inhibitory concentrations (MIC) for related compounds against Gram-positive and Gram-negative bacteria, indicating promising antibacterial effects .
CompoundMIC (µg/ml)Target Organism
150S. typhi
2250C. albicans
362.5E. coli

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively researched. The mechanism often involves the inhibition of topoisomerases, which are crucial for DNA replication:

  • Research Findings : A series of benzimidazole-based compounds were evaluated against various cancer cell lines, revealing significant growth inhibition at low concentrations.
  • Example Study : Compounds were tested against the NCI 60 cancer cell line panel, with some demonstrating IC50 values comparable to established chemotherapeutics .
CompoundIC50 (µM)Cancer Cell Line
11a16Human Topoisomerase I
12a20Breast Cancer Cell Lines
12b18Colon Cancer Cell Lines

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Binding to specific receptors can modulate signaling pathways, impacting cell proliferation and survival.

Structure-Activity Relationship (SAR)

The structure of benzimidazole derivatives plays a crucial role in their biological activity. Variations in substituents can significantly influence potency and selectivity:

  • Key Findings : Research indicates that modifications at specific positions on the benzimidazole ring enhance antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride, and how can purity be optimized?

  • Synthesis : A common method involves alkylation of benzimidazole derivatives with benzyl halides. For example, reacting 2-(aminomethyl)benzimidazole with benzyl chloride in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base yields the precursor, which is then treated with HCl to form the dihydrochloride salt .
  • Purity Optimization : Recrystallization from ethanol or methanol is effective for removing unreacted starting materials. Purity ≥98% can be confirmed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. What spectroscopic and crystallographic techniques are suitable for characterizing this compound?

  • Structural Confirmation : Use 1H^1H- and 13C^13C-NMR to verify the benzimidazole and benzylamine moieties. For crystallographic data, single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves the dihydrochloride salt structure, confirming protonation sites and hydrogen-bonding networks .
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (e.g., C8_8H11_{11}Cl2_2N3_3) to validate stoichiometry .

Q. What safety protocols are critical for handling this compound in the lab?

  • Hazard Mitigation : Wear nitrile gloves, lab coats, and goggles. Use a fume hood to avoid inhalation of fine particles. In case of skin contact, rinse immediately with water and seek medical advice if irritation persists .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can conflicting biological activity data for metal complexes of this compound be resolved?

  • Case Study : Discrepancies in DNA-binding affinity (e.g., intercalation vs. groove binding) may arise from metal ion coordination geometry (e.g., octahedral vs. square planar). Use UV-vis titration and circular dichroism to compare binding modes. For example, vanadium(IV) complexes show stronger FGF receptor inhibition than zinc(II) analogues due to redox activity .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables like pH, ionic strength, and metal-ligand ratio influencing activity .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalytic Enhancements : Replace traditional bases (K2_2CO3_3) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation kinetics in biphasic systems (water/toluene) .
  • Process Monitoring : Use in-situ FTIR to track benzyl chloride consumption and minimize side products (e.g., over-alkylation). Yields >85% are achievable with stoichiometric HCl gas introduction during salt formation .

Q. How does protonation state influence the compound’s interaction with biological targets?

  • Mechanistic Insight : The dihydrochloride form enhances solubility and facilitates ionic interactions with negatively charged biomolecules (e.g., DNA phosphate backbone). Molecular docking (AutoDock Vina) predicts higher binding affinity for protonated amine groups at physiological pH .
  • Experimental Validation : Compare IC50_{50} values of the free base and dihydrochloride salt in enzyme inhibition assays (e.g., tyrosine kinase). Protonated forms typically show 3–5-fold higher potency due to improved target engagement .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC15_{15}H16_{16}Cl2_2N3_3
Melting Point264°C (decomposition)
Solubility>10 mg/mL in DMSO, sparingly in water
HPLC Retention Time6.2 min (C18, 1.0 mL/min flow rate)

Table 2 : Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation Strategy
Over-alkylated derivativesExcess benzyl chlorideUse stoichiometric halide ratios
Unprotonated free baseInsufficient HCl during salt formationIntroduce HCl gas under cooling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.